molecular formula C16H14N2O2S B5543726 METHYL 3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZOATE

METHYL 3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZOATE

Cat. No.: B5543726
M. Wt: 298.4 g/mol
InChI Key: UGUWJFLJUFYFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .

Chemical Reactions Analysis

Methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced with alkyl or aryl groups using appropriate alkylating or arylating agents.

Scientific Research Applications

Methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known anticancer properties of benzimidazole derivatives.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the function of certain enzymes by binding to their active sites. This binding disrupts the normal enzymatic activity, leading to the inhibition of cellular processes essential for the survival of microorganisms or cancer cells .

Comparison with Similar Compounds

Methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate can be compared with other benzimidazole derivatives such as:

    Methyl 3-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate: Similar in structure but with a propanoate group instead of a benzoate group.

    2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

methyl 3-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-15(19)12-6-4-5-11(9-12)10-21-16-17-13-7-2-3-8-14(13)18-16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUWJFLJUFYFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.